molecular formula C10H16O5 B1432496 Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate CAS No. 1499341-53-5

Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate

Cat. No.: B1432496
CAS No.: 1499341-53-5
M. Wt: 216.23 g/mol
InChI Key: YRPDLXGSVCPPNR-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate is an organic compound with the molecular formula C10H16O5. It is a cyclobutane derivative that features both acetyl and methoxy functional groups. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with acetyl chloride and methanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out at room temperature and monitored using techniques like NMR and HPLC to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The acetyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-3-methoxycyclobutane-1-carboxylate
  • Methyl 1-acetyl-3,3-dimethoxycyclopentane-1-carboxylate
  • Methyl 1-acetyl-3,3-dimethoxycyclohexane-1-carboxylate

Uniqueness

Methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate is unique due to its specific cyclobutane ring structure combined with acetyl and methoxy functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

methyl 1-acetyl-3,3-dimethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)9(8(12)13-2)5-10(6-9,14-3)15-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPDLXGSVCPPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C1)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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